molecular formula C6H4ClN3O B1611934 7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one CAS No. 929074-46-4

7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one

Cat. No.: B1611934
CAS No.: 929074-46-4
M. Wt: 169.57 g/mol
InChI Key: GODWNTWPZAVWSK-UHFFFAOYSA-N
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Description

7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound that features a fused imidazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetonitrile to facilitate the formation of the imidazo[4,5-c]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Chemistry

In chemistry, 7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

This compound has shown promise in medicinal chemistry as a potential pharmacophore for the development of new drugs. It has been investigated for its antimicrobial, antiviral, and anticancer properties . Researchers are exploring its ability to inhibit specific enzymes and pathways involved in disease processes .

Industry

In the industrial sector, derivatives of this compound are used in the development of advanced materials, including polymers and coatings .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridines
  • Imidazo[4,5-b]pyridines
  • Imidazo[4,5-d]pyridazines

Uniqueness

7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one is unique due to its specific ring fusion and the presence of a chlorine atom, which can be a site for further functionalization. This structural uniqueness allows for the development of derivatives with tailored properties for specific applications .

Properties

IUPAC Name

7-chloro-1,3-dihydroimidazo[4,5-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-3-1-8-2-4-5(3)10-6(11)9-4/h1-2H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODWNTWPZAVWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)Cl)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590288
Record name 7-Chloro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929074-46-4
Record name 7-Chloro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929074-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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